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Compound of Interest

Compound Name: 4-Bromo-1,1-dimethoxybutane

Cat. No.: B1310479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1,1-dimethoxybutane, a

versatile bifunctional molecule increasingly utilized in the synthesis of complex therapeutic

agents. Its unique structure, featuring a reactive alkyl bromide and a protected aldehyde (as a

dimethyl acetal), makes it a valuable building block, particularly in the development of

Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Information
Chemical Structure:

4-Bromo-1,1-dimethoxybutane possesses a four-carbon aliphatic chain. One terminus is

functionalized with a bromine atom, creating a reactive electrophilic site for nucleophilic

substitution. The other end features a carbon atom bonded to two methoxy groups (-OCH₃),

forming a dimethyl acetal. This acetal group serves as a stable protecting group for an

aldehyde, which can be revealed under acidic conditions.

Chemical Name: 4-Bromo-1,1-dimethoxybutane[1]

CAS Number: 24157-02-6[1][2][3][4]

Synonyms: 4-Bromobutyraldehyde dimethyl acetal, Butane, 4-bromo-1,1-dimethoxy-[1]

Molecular Formula: C₆H₁₃BrO₂[1][2]
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SMILES: COC(CCCBr)OC[3][5]

InChI: 1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3[5]

Physicochemical Properties
The following table summarizes the key quantitative properties of 4-Bromo-1,1-
dimethoxybutane, essential for reaction planning, safety, and handling.

Property Value

Molecular Weight 197.07 g/mol [2]

Density 1.281 g/cm³

Boiling Point 45-50 °C at 1 Torr

Flash Point 59.7 °C

Refractive Index 1.446

Vapor Pressure 0.887 mmHg at 25°C

XLogP3 1.6

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 5

Storage Conditions: Store sealed in a dry environment, preferably in a freezer at or below

-20°C.[1]

Application in PROTAC Synthesis
4-Bromo-1,1-dimethoxybutane is a highly effective linker for the synthesis of PROTACs.[2]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

[6] The linker's role is critical, influencing the formation and stability of the key ternary complex

(Target Protein - PROTAC - E3 Ligase).[7]
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The dual functionality of 4-Bromo-1,1-dimethoxybutane allows for a modular and sequential

approach to PROTAC synthesis. The alkyl bromide provides a handle for attachment to the E3

ligase ligand, while the protected aldehyde allows for late-stage conjugation of the target

protein ligand (warhead).

Experimental Protocol: Representative PROTAC
Synthesis
This protocol describes a general, two-step methodology for synthesizing a hypothetical

PROTAC using 4-Bromo-1,1-dimethoxybutane as the linker.

Step 1: N-Alkylation of an E3 Ligase Ligand

This initial step couples the linker to an amine-containing E3 ligase ligand (e.g., a derivative of

pomalidomide, a common CRBN ligand).

Reagents and Materials:

E3 Ligase Ligand (e.g., Pomalidomide) (1.0 eq)

4-Bromo-1,1-dimethoxybutane (1.2 eq)

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[6][8]

Anhydrous Dimethylformamide (DMF)

Nitrogen or Argon atmosphere

Procedure:

Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert nitrogen

atmosphere.

Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of 4-Bromo-1,1-
dimethoxybutane (1.2 eq).[8]

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[8]
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and

wash sequentially with water and brine to remove DMF and excess reagents.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the resulting intermediate (Ligand-Linker(acetal)) by flash column chromatography

on silica gel.

Step 2: Acetal Deprotection and Warhead Conjugation via Reductive Amination

This step first deprotects the acetal to reveal the aldehyde, which is then used to couple the

warhead (containing a primary or secondary amine) via reductive amination.

Reagents and Materials:

Ligand-Linker(acetal) Intermediate from Step 1 (1.0 eq)

Aqueous Hydrochloric Acid (e.g., 1M HCl)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Amine-containing Warhead (Protein of Interest Ligand) (1.1 eq)

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

Acetic Acid (catalytic amount)

Procedure:

Deprotection: Dissolve the Ligand-Linker(acetal) intermediate (1.0 eq) in a suitable solvent

like THF or DCM. Add aqueous HCl and stir at room temperature for 1-4 hours, monitoring

by TLC/LC-MS until the acetal is fully converted to the aldehyde. Neutralize the reaction

carefully with a base (e.g., saturated NaHCO₃ solution) and extract the aldehyde product
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into an organic solvent. Dry the organic layer and concentrate to yield the crude Ligand-

Linker(aldehyde).

Reductive Amination: Dissolve the crude Ligand-Linker(aldehyde) (1.0 eq) and the amine-

containing warhead (1.1 eq) in an anhydrous solvent such as DCM.

Add a catalytic amount of acetic acid to facilitate imine formation.

Add the reducing agent, Sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the

stirring mixture.

Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor

progress by LC-MS.

Upon completion, quench the reaction by adding a saturated solution of sodium

bicarbonate.

Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purify the final PROTAC product by preparative High-Performance Liquid Chromatography

(HPLC) to achieve high purity.

Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the PROTAC synthesis described in the

experimental protocol.
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Caption: Synthetic workflow for PROTAC assembly using 4-Bromo-1,1-dimethoxybutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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